![molecular formula C23H27N5O B2659726 3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide CAS No. 1797244-48-4](/img/structure/B2659726.png)
3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
- Application : Researchers have explored derivatives of this compound as potential PPO inhibitors. These inhibitors could be used in herbicides to selectively target weeds while minimizing harm to crops .
- Application : The ligand structure of this compound allows it to form stable complexes with metal ions (such as FeII, CoII, and NiII). These complexes have been synthesized and studied for their properties, including magnetic behavior and catalytic activity .
Protoporphyrinogen Oxidase (PPO) Inhibitors
Coordination Chemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-27(2)18-9-7-8-17(16-18)23(29)25-14-15-28-21-12-4-3-10-19(21)22(26-28)20-11-5-6-13-24-20/h5-9,11,13,16H,3-4,10,12,14-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWALEBHSIALMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide |
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